1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C10H9ClF2O2S This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, difluoromethoxy, and mercapto groups onto the phenyl ring, followed by the formation of the propan-2-one backbone. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate
Scientific Research Applications
1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby modulating their activity. The difluoromethoxy and mercapto groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-Chloro-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has an additional difluoromethyl group, which may alter its chemical properties and reactivity.
1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one: The presence of a hydroxy group instead of a mercapto group can significantly impact its biological activity and applications
Properties
Molecular Formula |
C10H9ClF2O2S |
---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-3-8(16)7(4-6)15-10(12)13/h2-4,9-10,16H,1H3 |
InChI Key |
NGRLVORHDUDREN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)OC(F)F)Cl |
Origin of Product |
United States |
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